N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
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Description
N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C22H22ClN5O2 and its molecular weight is 423.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
CHEMBL1406156 exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis (programmed cell death). The compound’s unique structure may interfere with key cellular processes, making it a promising candidate for further study in cancer therapy .
Kinase Inhibition
The compound’s chemical structure suggests that it could act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate cellular responses. Researchers are exploring CHEMBL1406156’s ability to target specific kinases involved in diseases such as inflammation, neurodegenerative disorders, and cancer .
Neurological Disorders
CHEMBL1406156’s triazoloquinazoline scaffold makes it interesting for neurological research. It may interact with neurotransmitter receptors or other proteins involved in neurodegenerative diseases. Investigations into its potential as a neuroprotective agent or for treating conditions like Alzheimer’s or Parkinson’s disease are ongoing .
Anti-inflammatory Properties
Inflammation plays a role in various diseases, including autoimmune disorders and cardiovascular conditions. Researchers have explored CHEMBL1406156’s anti-inflammatory effects, aiming to understand its mechanisms and potential therapeutic applications. The compound’s unique structure may modulate inflammatory pathways .
Antiviral Activity
Given the urgent need for effective antiviral drugs, CHEMBL1406156 has been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further investigation against specific viruses .
Drug Delivery Systems
The compound’s lipophilic nature and specific chemical features make it suitable for drug delivery systems. Researchers have explored incorporating CHEMBL1406156 into nanoparticles, micelles, or liposomes to enhance drug solubility, stability, and targeted delivery to specific tissues .
properties
IUPAC Name |
N-(3-chlorophenyl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-14(2)13-27-21(30)17-8-3-4-9-18(17)28-19(25-26-22(27)28)10-11-20(29)24-16-7-5-6-15(23)12-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYAMEIYJBQFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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